Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate
Overview
Description
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, a class of compounds to which this molecule belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to exhibit diverse chemical reactivity, which may contribute to their potential applications .
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives can interact with various biochemical pathways due to their diverse chemical reactivity .
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have potential therapeutic applications, suggesting they may have significant molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of many compounds, including isoindoline-1,3-dione derivatives .
Biochemical Analysis
Biochemical Properties
Ethyl 1-((1,3-dioxoisoindolin-2-yl)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . This compound can also affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function . For example, this compound has been reported to upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell type. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also reported long-term effects on tissue function and organismal health, highlighting the importance of considering temporal dynamics in experimental design .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and improving cellular function . At higher doses, it may induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. These findings underscore the importance of optimizing dosage regimens in preclinical studies to balance efficacy and safety.
Properties
IUPAC Name |
ethyl 1-[(1,3-dioxoisoindol-2-yl)methyl]-6,7-dimethoxyisoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-4-31-23(28)17-11-24-18(16-10-20(30-3)19(29-2)9-15(16)17)12-25-21(26)13-7-5-6-8-14(13)22(25)27/h5-11H,4,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVGNJGGIXFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=CC(=C(C=C21)OC)OC)CN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.